![molecular formula C7H10O2 B13012510 Ethyl bicyclo[1.1.0]butane-1-carboxylate CAS No. 29820-55-1](/img/structure/B13012510.png)
Ethyl bicyclo[1.1.0]butane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl bicyclo[1.1.0]butane-1-carboxylate is a unique and highly strained carbocyclic compound. It belongs to the family of bicyclo[1.1.0]butanes, which are known for their small size and high strain energy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl bicyclo[1.1.0]butane-1-carboxylate typically involves the treatment of ethyl 3-bromocyclobutane-1-carboxylate with sodium triphenylmethylide . This reaction results in the formation of the ester-substituted bicyclo[1.1.0]butane. Another method involves the use of alkynes and ethyl diazoacetate in the presence of a hemeprotein variant (P411-E10V78FS438A) to facilitate the construction of the bicyclo[1.1.0]butane core .
Industrial Production Methods
Industrial production methods for ethyl bicyclo[11Most production methods are still in the research and development phase, focusing on optimizing yields and reaction conditions .
化学反应分析
Types of Reactions
Ethyl bicyclo[1.1.0]butane-1-carboxylate undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of less strained carbocyclic compounds.
Substitution: The compound can undergo substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions vary widely. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes. Substitution reactions can introduce various functional groups into the molecule .
科学研究应用
Ethyl bicyclo[1.1.0]butane-1-carboxylate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules due to its high strain energy and reactivity.
Medicinal Chemistry: The compound is explored for its potential as a bioisostere in drug design, offering unique structural features that can enhance the biological activity of pharmaceuticals.
Chemical Biology: It is used in bioconjugation processes, where its strained ring system can facilitate the formation of covalent bonds with biological molecules.
作用机制
The mechanism of action of ethyl bicyclo[1.1.0]butane-1-carboxylate is primarily based on its high strain energy, which makes it highly reactive. This reactivity allows it to participate in “strain-release” reactions, where the release of strain energy drives the formation of new bonds and products . The molecular targets and pathways involved depend on the specific reactions and applications being studied .
相似化合物的比较
Similar Compounds
Bicyclo[1.1.0]butane: The parent compound without the ester group, known for its high strain energy and reactivity.
1-Azabicyclo[1.1.0]butane: An analog featuring a nitrogen atom at one bridgehead, exhibiting similar strain-release reactivity.
Bicyclo[1.1.1]pentane: A related compound with a slightly larger ring system, also used in strain-release chemistry.
Uniqueness
Ethyl bicyclo[11The presence of the ester group allows for additional functionalization and modification, making it a valuable building block in organic synthesis and drug discovery .
属性
IUPAC Name |
ethyl bicyclo[1.1.0]butane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-2-9-6(8)7-3-5(7)4-7/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTIQKGKVZKRJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC1C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40511862 |
Source


|
| Record name | Ethyl bicyclo[1.1.0]butane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40511862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29820-55-1 |
Source


|
| Record name | Ethyl bicyclo[1.1.0]butane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40511862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
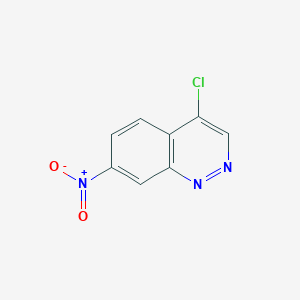
![3-[(S)-carboxy({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13012434.png)
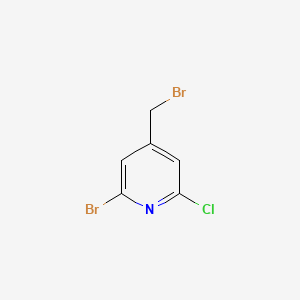
![tert-Butyl 2-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13012441.png)

![Methyl 3-(8-azaspiro[4.5]decan-3-yl)propanoate](/img/structure/B13012456.png)
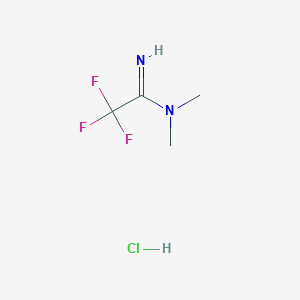
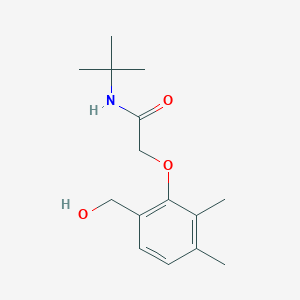
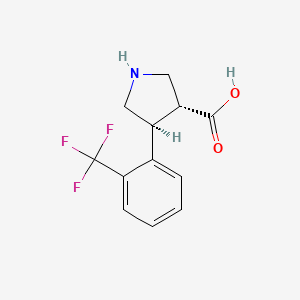
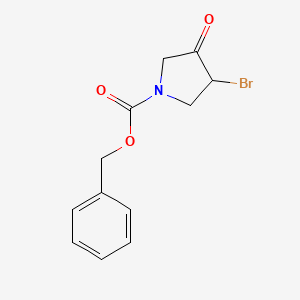

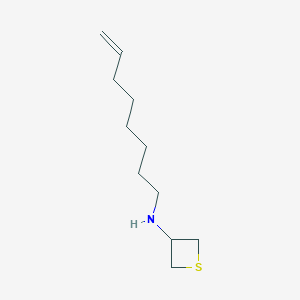
![Methyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13012523.png)

